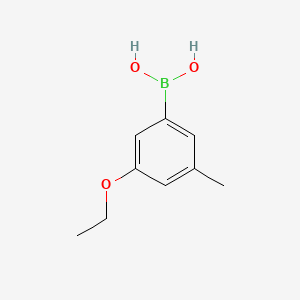

![molecular formula C10H18O4 B597267 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol CAS No. 1256546-72-1](/img/structure/B597267.png)

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol

Overview

Description

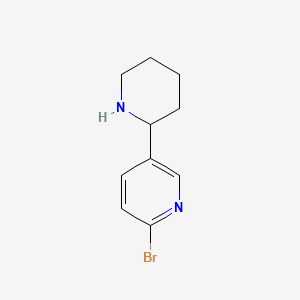

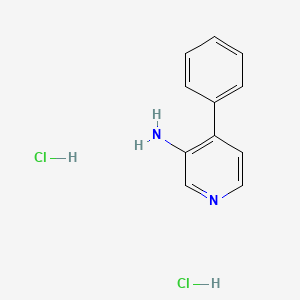

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is a chemical compound with the molecular formula C10H18O4 . It has a molecular weight of 202.25 . The compound is known for its purity, which is around 95% .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 1,4-Dioxaspiro[4.5]decan-8-one was synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization in an acidic solution . The reaction conditions were optimized to increase the yield and reduce the reaction time .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18O4/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h11-12H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 347.2°C . More detailed physical and chemical properties may be determined experimentally or through computational chemistry studies.Scientific Research Applications

Spiroacetals in Insects

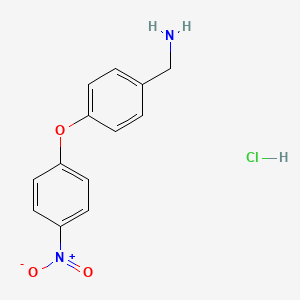

Spiroacetals, including structures like 1,4-Dioxaspiro[4.5]decane, have been identified as critical components in insect pheromones and secretions. Research by Francke and Kitching (2001) highlights the role of various spiroacetals in insect communication, detailing their widespread occurrence and the stereochemical intricacies that influence their biological activities. These compounds are involved in attracting mates, repelling predators, and aggregating species-specific groups, demonstrating their significance in ecological interactions and the potential for bio-inspired applications (Francke & Kitching, 2001).

Synthetic Applications

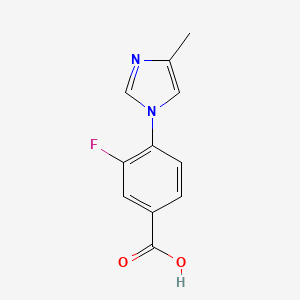

The synthesis and functionalization of 1,4-Dioxaspiro[4.5]decane derivatives have been extensively studied to explore their utility in creating novel compounds. Farkas, Petz, and Kollár (2015) developed a method for the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides via palladium-catalyzed aminocarbonylation, showcasing the versatility of these spiroacetals in organic synthesis. This approach not only demonstrates the chemical reactivity of these compounds but also opens pathways for the development of new materials and pharmaceutical intermediates (Farkas, Petz, & Kollár, 2015).

Material Science and Supramolecular Chemistry

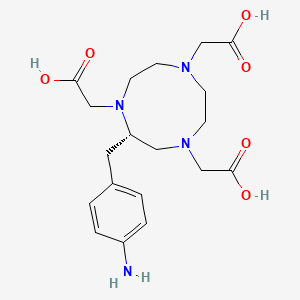

In material science, the structural properties of spiroacetals like 1,4-Dioxaspiro[4.5]decane derivatives have been explored for their potential in creating novel materials. Graus et al. (2010) investigated the supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, providing insights into how substituents affect molecular and crystal structures. These findings have implications for designing materials with specific physical properties, highlighting the importance of spiroacetals in materials chemistry (Graus et al., 2010).

Biolubricants

Kurniawan et al. (2017) synthesized novel 1,4-dioxaspiro compounds from oleic acid, aiming to develop potential biolubricants. This research underscores the significance of spiroacetals in creating environmentally friendly lubricants, demonstrating their utility beyond traditional chemical and pharmaceutical applications. By deriving these compounds from renewable resources, the study contributes to the development of sustainable industrial materials (Kurniawan et al., 2017).

Properties

IUPAC Name |

[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h11-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKPJJHMUALAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CO)CO)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736554 | |

| Record name | (1,4-Dioxaspiro[4.5]decane-8,8-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256546-72-1 | |

| Record name | (1,4-Dioxaspiro[4.5]decane-8,8-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)

![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)